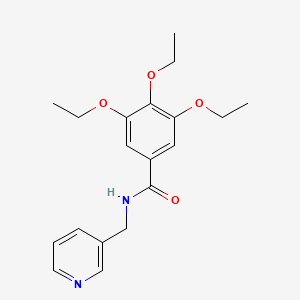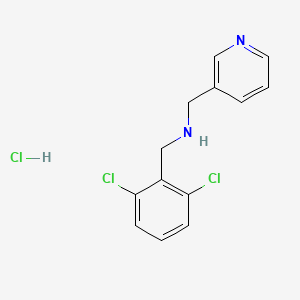![molecular formula C23H30N2O6 B5523580 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The investigation and synthesis of heterocyclic compounds, including those with a piperazine backbone, have been a focus of medicinal chemistry due to their versatile biological activities. Compounds like "1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate" represent a class of chemicals with potential for various biological applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step procedures starting from basic structural units like piperazine. For instance, the synthesis of a closely related compound involved a multistep process starting from 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and (S)-N′-(2-(benzyloxy)propylidene)formohydrazide, finally characterized by IR, 1H NMR, and single crystal X-ray diffraction (Lv et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insights into the arrangement of atoms within a compound. For related compounds, structural refinement at different temperatures can reveal details about molecular conformations and the impact of structural modifications on biological activity (Perrakis et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often lead to the formation of compounds with significant pharmacological properties. The reactivity of these compounds can be influenced by substituents on the piperazine ring or the bicyclic structure, affecting their biological activity profile. For example, modifications on the piperazine moiety and the introduction of specific functional groups can result in compounds with varied receptor binding affinities and pharmacological activities (Abate et al., 2011).
科学的研究の応用
Neurotransmitter Systems Antagonism
Research has shown that derivatives similar to the compound exhibit significant antagonist activity in neurotransmitter systems, such as the serotonin (5-HT) and dopamine receptors. For instance, studies have synthesized and evaluated compounds for their binding affinity to dopamine D(2) receptors and serotonin reuptake sites, showing potent in vitro and in vivo activities, suggesting potential antipsychotic applications [(Smid et al., 2005)]. Another study on analogues of σ receptor ligand demonstrated potential therapeutic and/or diagnostic applications in oncology, indicating the compound's relevance in cancer research (Abate et al., 2011).
Antidepressant and Anticancer Applications
Further, certain studies have focused on the compound's antidepressant-like effects in rodent behavioural assays, highlighting its utility in addressing depression through neurotransmitter modulation (Pandey et al., 2010). Additionally, its structure has been explored for anti-bone cancer activities and molecular docking investigations, underscoring its potential in cancer therapeutics (Lv et al., 2019).
Role in Antibacterial Agents
The compound's structural motifs have also been identified in the development of novel oxazolidinone antibacterial agents, showcasing its importance in combating microbial resistance and offering new avenues for antibiotic therapy (Zurenko et al., 1996).
Contribution to Molecular Design
Research into the compound's structure has facilitated the design of novel diamino derivatives of triazolo[1,5-a][1,3,5]triazine as potent adenosine A2a receptor antagonists, suggesting its application in the development of treatments for neurological disorders such as Parkinson's disease (Vu et al., 2004).
特性
IUPAC Name |
1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.C2H2O4/c1-16-2-6-20(7-3-16)25-15-21(24)23-10-8-22(9-11-23)14-19-13-17-4-5-18(19)12-17;3-1(4)2(5)6/h2-7,17-19H,8-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSKARHBPLACFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)
![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)
![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)
![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)


![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)



![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)
![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)